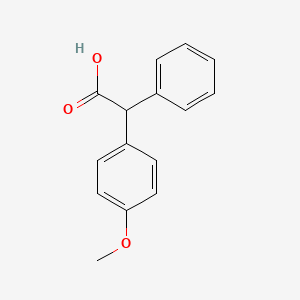

2-(4-Methoxyphenyl)-2-phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLILURMTCOXPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396011 | |

| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21749-83-7 | |

| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methoxyphenyl)(phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-phenylacetic acid, also known by its synonym α-(4-Methoxyphenyl)phenylacetic acid, is a carboxylic acid derivative with a molecular structure that lends itself to a variety of applications in scientific research and development.[1][2] With a CAS Number of 21749-83-7, this compound is recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic agents.[1][2] Its utility also extends to the field of material science, where it is explored for the creation of new materials with specific thermal and mechanical properties.[1][2] The presence of both a methoxyphenyl and a phenyl group attached to the α-carbon of the acetic acid moiety provides a unique steric and electronic environment, influencing its reactivity and potential for forming complex molecular architectures. This guide offers a detailed examination of its known physicochemical properties, outlines protocols for the determination of uncharacterized properties, and provides insights into its handling and potential applications.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its behavior in different environments and are critical for aspects such as reaction kinetics, formulation development, and biological activity.

Available Data for this compound

The following table summarizes the currently available physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 21749-83-7 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Appearance | Off-white powder | [1][2] |

| Melting Point | 104-108°C | [3] |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Storage Conditions | 0-8°C | [1][2] |

Comparative Data for the Related Analogue: 2-(4-Methoxyphenyl)acetic acid

To provide a contextual reference for researchers, the following table presents the well-characterized physicochemical properties of the structurally related compound, 2-(4-Methoxyphenyl)acetic acid (CAS: 104-01-8). It is crucial to emphasize that this compound lacks the second phenyl group at the α-carbon, which significantly impacts its properties.

| Property | Value | Source |

| CAS Number | 104-01-8 | [4][5][6] |

| Molecular Formula | C₉H₁₀O₃ | [7] |

| Molecular Weight | 166.17 g/mol | [5] |

| Melting Point | 84-86°C | [4] |

| Boiling Point | 140°C at 3 mm Hg | [4] |

| Water Solubility | 6 g/L (20°C) | [4] |

| Solubility in DMSO | 100 mg/mL (requires sonication) | [5] |

| pKa | 4.358 (at 25°C) | [4] |

Experimental Protocols for Physicochemical Characterization

Given the gaps in the available data for this compound, the following section provides detailed, step-by-step methodologies for determining its key physicochemical properties. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The following protocol utilizes a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, around 1-2°C per minute near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A narrow melting range is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this is a key parameter influencing its behavior in biological systems and its formulation.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve and the sharpness of the equivalence point provide an internal check on the quality of the data. The experiment should be repeated multiple times to ensure reproducibility.

Caption: Workflow for pKa Determination by Titration.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are fundamental techniques for structural elucidation and purity assessment.

Methodology for Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent in which this compound is soluble is chosen (e.g., CDCl₃, DMSO-d₆).

-

Sample Dissolution: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Internal Standard: A small amount of an internal standard (e.g., tetramethylsilane, TMS) is added for chemical shift referencing.

-

Analysis: The prepared sample is then placed in the NMR spectrometer for analysis.

Expertise in Method Selection: The choice of deuterated solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton. Filtering the sample is essential to achieve high-resolution spectra by ensuring a homogeneous magnetic field across the sample.

Caption: Workflow for NMR Sample Preparation.

Predicted Spectral Information

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, a singlet for the methoxy group protons, and a signal for the α-proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, the methoxy carbon, and the α-carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the C-C bond between the α-carbon and the phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch of the carbonyl group, and characteristic bands for the C-O stretch of the ether and the aromatic C-H and C=C stretching vibrations.

Conclusion

This compound is a compound of significant interest in pharmaceutical and materials science research. While some of its fundamental physicochemical properties are documented, a complete experimental characterization is still lacking in publicly accessible literature. This guide has consolidated the available information and provided robust, field-proven protocols for the determination of its melting point, pKa, and for its analysis by NMR spectroscopy. By following these methodologies, researchers can confidently characterize this compound, enabling its effective and reliable use in their scientific endeavors. The provided comparative data for a structural analogue serves as a useful, albeit distinct, reference point. Further experimental investigation into the properties of this compound is encouraged to build a more comprehensive understanding of this versatile molecule.

References

-

Chem-Impex. This compound. [Link]

-

Determination of Melting Point. [Link]

-

ChemBK. Para methoxy phenyl acetic acid. [Link]

-

NP-MRD. Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). [Link]

-

Matrix Fine Chemicals. 2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NP-MRD: Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214) [np-mrd.org]

- 7. 2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8 [matrix-fine-chemicals.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-2-phenylacetic Acid

Introduction

2-(4-Methoxyphenyl)-2-phenylacetic acid is a valuable aromatic carboxylic acid, recognized for its utility as a key intermediate in the synthesis of a variety of more complex organic molecules.[1] Its structure, featuring a chiral center and two distinct aromatic rings, makes it a significant building block in pharmaceutical research and development, particularly in the creation of anti-inflammatory and analgesic agents.[1] The methoxy group not only influences the molecule's electronic properties and reactivity but also enhances its solubility, a desirable trait in drug development.[1]

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, designed for researchers, scientists, and professionals in drug development. The discussion will delve into the mechanistic underpinnings of these routes, offering field-proven insights into experimental choices and providing detailed, actionable protocols. The two principal synthetic strategies that will be explored are the modern, heterogeneous catalysis approach via Friedel-Crafts alkylation and the classic, robust organometallic route utilizing a Grignard reagent.

Physicochemical Properties of this compound

A foundational understanding of the target compound's properties is essential for its synthesis, purification, and application.

| Property | Value | Source |

| CAS Number | 21749-83-7 | Chem-Impex[1] |

| Molecular Formula | C₁₅H₁₄O₃ | Chem-Impex[1] |

| Molecular Weight | 242.27 g/mol | Chem-Impex[1] |

| Appearance | Off-white powder | Chem-Impex[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

Pathway 1: Zeolite-Catalyzed Friedel-Crafts Alkylation of Mandelic Acid with Anisole

This modern approach represents a significant advancement in the synthesis of diarylacetic acids, offering a one-step, heterogeneously catalyzed process that avoids the use of stoichiometric Lewis acids or superacids.[2] The use of a commercial zeolite, such as H-Y-30, has been shown to be highly effective for the Friedel-Crafts alkylation of mandelic acid with various aromatic substrates.[2]

Causality of Experimental Choices

The selection of a zeolite catalyst is predicated on its ability to provide Brønsted acid sites within a shape-selective microporous environment. This enhances the reaction's efficiency and can influence product selectivity. The FAU (Faujasite) framework of zeolites like H-Y-30 has demonstrated high selectivity towards the desired diarylacetic acid product.[2] The reaction is typically performed at elevated temperatures to facilitate the reaction and remove the water byproduct, often with a Dean-Stark trap.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The zeolite's Brønsted acid sites protonate the hydroxyl group of mandelic acid, which then leaves as a water molecule to form a resonance-stabilized carbocation. This carbocation then acts as the electrophile, which is attacked by the electron-rich anisole ring, preferentially at the para position due to the directing effect of the methoxy group. A final deprotonation step restores the aromaticity of the anisole ring and yields the final product.

Sources

Potential Therapeutic Applications of 2-(4-Methoxyphenyl)-2-phenylacetic acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic applications of 2-(4-Methoxyphenyl)-2-phenylacetic acid. While direct pharmacological data on this specific molecule is limited, its structural similarity to a class of compounds with known biological activities suggests a promising starting point for drug discovery and development. This document synthesizes existing research on analogous phenylacetic acid derivatives to postulate potential therapeutic avenues, including anti-inflammatory, analgesic, and anticancer applications. We further propose detailed experimental workflows and mechanistic hypotheses to guide future research and validation of this compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: Unveiling the Potential of a Phenylacetic Acid Derivative

This compound is an aromatic carboxylic acid distinguished by a methoxy group, which can enhance its solubility and reactivity, making it a versatile scaffold for chemical synthesis.[1] Historically, this compound has been primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting pain and inflammation.[1][2] However, the inherent structural motifs of this compound warrant a closer examination of its own potential biological activities. The broader family of phenylacetic acid derivatives has demonstrated a wide range of pharmacological effects, from anti-inflammatory and analgesic to anticancer and antimicrobial properties.[3][4][5][6] This guide will extrapolate from the established knowledge of these related compounds to build a compelling case for the investigation of this compound as a potential therapeutic agent in its own right.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₄ | [7] |

| Molecular Weight | 258.27 g/mol | [7] |

| IUPAC Name | This compound | [8] |

| CAS Number | 21749-83-7 | [8] |

| Appearance | White solid | [3] |

Postulated Therapeutic Application: Anti-inflammatory Agent

The most prominent potential application for this compound lies in the realm of anti-inflammatory therapeutics. This hypothesis is strongly supported by the well-documented anti-inflammatory properties of structurally similar phenylacetic acid derivatives.[3][4]

Mechanistic Hypothesis: Inhibition of Inflammatory Pathways

Drawing parallels from related compounds, a plausible mechanism of action for the anti-inflammatory effects of this compound involves the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A phenylpropanoid with a similar methoxyphenyl moiety, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by blocking the phosphorylation of NF-κB and MAPK.[8][9]

We hypothesize that this compound could similarly interfere with these pathways, leading to a downstream reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Figure 1: Postulated mechanism of anti-inflammatory action. This compound may inhibit the LPS-induced activation of IKK and MAPK, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

This protocol outlines a self-validating system to assess the anti-inflammatory potential of this compound in a cell-based model.

Objective: To determine the effect of the test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. This is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Normalize NO levels to cell viability data.

Postulated Therapeutic Application: Analgesic Agent

The structural relationship to known analgesic agents suggests that this compound could possess pain-relieving properties.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.

Mechanistic Hypothesis: Modulation of Nociceptive Pathways

The analgesic effect of this compound could be mediated through peripheral and/or central mechanisms. Peripherally, it may inhibit the production of prostaglandins at the site of injury, thereby reducing the sensitization of nociceptors. Centrally, it could potentially modulate neurotransmission in the pain pathways of the spinal cord and brain.

Figure 2: Proposed mechanism of analgesic action. The compound may inhibit COX enzymes, reducing prostaglandin synthesis and subsequent nociceptor sensitization.

Experimental Protocol: In Vivo Analgesic Activity Assessment

Objective: To evaluate the analgesic effect of this compound in a murine model of inflammatory pain using the carrageenan-induced paw edema test. This model is widely used to assess the efficacy of anti-inflammatory and analgesic agents.[1]

Methodology:

-

Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III-V: Test compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).

-

-

Compound Administration: Administer the vehicle, positive control, or test compound orally 1 hour before the induction of inflammation.

-

Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point.

-

% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

Postulated Therapeutic Application: Anticancer Agent

Several phenylacetic acid and phenylacetamide derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[5][10] This suggests that this compound could also exhibit anticancer properties.

Mechanistic Hypothesis: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of phenylacetic acid derivatives is often associated with the induction of apoptosis (programmed cell death) and arrest of the cell cycle. For instance, a novel benzothiazole derivative containing a methoxyphenyl group, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, was found to inhibit breast cancer cell growth and invasiveness.[11] It is plausible that this compound could trigger intrinsic or extrinsic apoptotic pathways and/or cause cell cycle arrest at critical checkpoints, thereby inhibiting tumor cell proliferation.

Figure 3: Hypothetical anticancer mechanism. The compound may induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation.

Experimental Protocol: In Vitro Cytotoxicity Screening

Objective: To assess the cytotoxic effect of this compound against a panel of human cancer cell lines.

Methodology:

-

Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density for each cell line and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

-

MTT Assay for Cell Viability:

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line using non-linear regression analysis.

Conclusion and Future Directions

While this compound has primarily been explored as a synthetic intermediate, this guide posits a strong rationale for its investigation as a potential therapeutic agent. The structural analogies to compounds with proven anti-inflammatory, analgesic, and anticancer activities provide a solid foundation for future research. The experimental protocols outlined herein offer a clear roadmap for the initial stages of screening and mechanistic studies.

Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the compound against a wider range of biological targets and cell lines.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

-

Lead optimization: Synthesizing and testing derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy studies: Validating the therapeutic potential in relevant animal models of disease.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutics to address unmet medical needs in inflammation, pain, and oncology.

References

-

Xiang C, et al. Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer. Int J Biol Markers. 2018 Aug;33(3):314-320. [Link]

-

Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. [Link]

-

2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. NIH. [Link]

-

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

-

In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Future Science. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

-

Analgesic Peptides: From Natural Diversity to Rational Design. PMC - PubMed Central. [Link]

-

Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed. [Link]

-

2-(4-Methoxyphenoxy)-2-phenylacetic acid | C15H14O4 | CID 13020555. PubChem. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

-

The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC - PubMed Central. [Link]

-

Analgesic effects of treatments for non-specific low back pain: A meta-analysis of placebo-controlled randomized trials. ResearchGate. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

-

Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. [Link]

-

Bioactivity Screening | University of Helsinki. University of Helsinki. [Link]

-

Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. MDPI. [Link]

Sources

- 1. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Methoxyphenoxy)-2-phenylacetic acid | C15H14O4 | CID 13020555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation [brieflands.com]

- 11. 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methoxyphenyl)-2-phenylacetic acid CAS number and molecular structure.

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-2-phenylacetic acid

Introduction

This compound is a specialized aromatic carboxylic acid of significant interest to the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its molecular architecture, featuring two distinct phenyl rings—one of which is functionalized with a methoxy group—and a carboxylic acid moiety, makes it a versatile building block and a target for structural modification.[1] The presence of the methoxy group can enhance both solubility and reactivity, rendering it a valuable intermediate in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical identity, structural features, potential applications, and key safety considerations, tailored for professionals in research and drug development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount in research and development. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Identifier | Value | Source |

| CAS Number | 21749-83-7 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Synonyms | α-(4-Methoxyphenyl)phenylacetic acid | [1] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Molecular Structure

The structure consists of a central acetic acid backbone with two substituents at the alpha carbon: a standard phenyl group and a 4-methoxyphenyl group. This arrangement creates a chiral center, meaning the compound can exist as different stereoisomers.

Caption: Molecular Structure of this compound.

Synthesis Considerations

While a specific, peer-reviewed synthesis protocol for this compound was not detailed in the immediate search results, the synthesis of structurally similar phenylacetic acids is well-documented. Methodologies often involve oxidation or carbonylation of corresponding precursor molecules. For illustrative purposes, a patented method for synthesizing the related compound p-methoxyphenylacetic acid from methyl phenoxide (anisole) is described below. This provides insight into the chemical logic that could be adapted for the target molecule.

Illustrative Synthesis Workflow: p-Methoxyphenylacetic Acid

This process involves a one-step reaction using methyl phenoxide and glyoxylic acid.[2] The underlying principle is an electrophilic substitution reaction on the electron-rich aromatic ring, followed by reduction.

Caption: General workflow for synthesis of a methoxyphenylacetic acid derivative.

Detailed Experimental Protocol (Illustrative for p-Methoxyphenylacetic Acid)

This protocol is adapted from a patented synthesis method and serves as an example of phenylacetic acid synthesis.[2]

-

Reaction Setup: In a round-bottom flask, sequentially add glacial acetic acid (100-1500 mL), 1 mol of methyl phenoxide (anisole), 0.3-1.5 mol of glyoxylic acid, concentrated acid (1-20 mL), iodine, and red phosphorus.[2] The mass ratio of methyl phenoxide to iodine should be 1:(0.005-0.1) and to red phosphorus should be 1:(0.5-2).[2]

-

Reaction Execution: Heat the mixture to between 50-100°C and stir for 2-12 hours. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC).[2]

-

Workup I - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the solid red phosphorus and collect the filtrate.[2]

-

Workup II - Precipitation: To the filtrate, add 10-100 mL of a 10% aqueous sodium acetate solution. After stirring, slowly add concentrated hydrochloric acid to adjust the pH to 1-2, which will cause the product to precipitate out of the solution.[2]

-

Isolation: Collect the precipitated solid (the crude product) by filtration.[2]

-

Purification: Dry the crude product. Final purification can be achieved by vacuum distillation to yield pure p-methoxyphenylacetic acid.[2]

Expertise & Experience Note: The choice of red phosphorus and iodine suggests an in-situ formation of a reducing agent (like HI) to reduce an intermediate alcohol formed after the initial electrophilic attack of glyoxylic acid on the anisole ring. Controlling the temperature is critical to prevent unwanted side reactions and decomposition. HPLC monitoring is a self-validating step, ensuring the reaction is driven to completion before proceeding to the workup, thus maximizing yield and purity.

Applications in Research and Drug Development

While specific drug products containing this exact molecule are not widely documented, its structure is emblematic of a class of compounds with significant therapeutic potential. Phenylacetic acid derivatives are core scaffolds in numerous pharmaceuticals.[3]

-

Pharmaceutical Intermediate: The primary application of this compound is as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structure is particularly relevant for developing anti-inflammatory and analgesic drugs.[1] The carboxylic acid group provides a handle for forming esters or amides, while the aromatic rings can be further functionalized to modulate activity and pharmacokinetic properties.

-

Fragment-Based Drug Design: In modern drug discovery, molecules like this can serve as "fragments" for building larger, more potent drugs. The methoxyphenyl and phenyl groups can occupy specific binding pockets in target enzymes or receptors, and medicinal chemists can elaborate on this core to improve affinity and selectivity.

-

Analytical Chemistry: High-purity grades (≥99%) of this compound are suitable for use as a reference standard in analytical techniques like HPLC and mass spectrometry.[1] This allows researchers to accurately quantify related compounds in complex matrices like plasma or during reaction monitoring.[1]

Safety and Handling

Although detailed toxicology for this specific compound is not provided in the search results, data from structurally related methoxyphenylacetic acids indicate a need for careful handling. Related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]

General Laboratory Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Engineering Controls: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]

Conclusion

This compound (CAS: 21749-83-7) is a well-defined chemical entity with a unique structure that positions it as a valuable tool for synthetic chemists and drug development professionals. Its utility as a building block for creating novel therapeutics, particularly in the anti-inflammatory and analgesic space, is its most significant attribute. While detailed synthetic and biological data require further exploration, the foundational information presented in this guide provides a strong basis for its application in a research and development setting. Adherence to proper safety protocols is essential when working with this and related chemical compounds.

References

-

2-Methoxyphenylacetic acid | C9H10O3. PubChem, [Link].

-

Methoxyphenylacetic acid | C9H10O3. PubChem, [Link].

-

Phenylacetic acid. Wikipedia, [Link].

-

4-Methoxyphenylacetic Acid | C9H10O3. PubChem, [Link].

-

4-methoxyphenyl acetic acid. The Good Scents Company, [Link].

- Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.

- Synthesis of p-methoxy phenylacetic acid.

- Process for synthesizing phenylacetic acid by carbonylation of toluene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methoxyphenylacetic acid | C9H10O3 | CID 107202 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 2-(4-Methoxyphenyl)-2-phenylacetic Acid

Introduction

2-(4-Methoxyphenyl)-2-phenylacetic acid is a versatile aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel analgesic and anti-inflammatory agents.[1] Its molecular structure, featuring both a phenyl and a methoxyphenyl group attached to a central acidic moiety, imparts a unique combination of lipophilicity and polarity that dictates its behavior in various solvent systems and its susceptibility to degradation. A thorough understanding of its solubility and stability profile is paramount for researchers, scientists, and drug development professionals to ensure consistent results in synthesis, formulation, and analytical testing.

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this guide emphasizes robust experimental protocols and the scientific rationale behind them, drawing upon established methodologies for similar aryl-acetic acid derivatives. By following the principles and procedures outlined herein, researchers can generate reliable data to support their drug discovery and development efforts.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation design, and purification strategies. The presence of both aromatic rings and a polar carboxylic acid group in this compound suggests a nuanced solubility profile.

Scientific Rationale for Solvent Selection

The selection of solvents for solubility determination should be systematic, covering a range of polarities and functional groups to construct a comprehensive solubility profile. Based on the structure of this compound, the following solvent classes are recommended for initial screening:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting solubility. For analogous compounds like diphenolic acid, solubility is observed in ethanol and isopropanol.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can interact with the molecule through dipole-dipole interactions. Acetone is a good solvent for the similar compound, diphenolic acid.[2]

-

Non-Polar Solvents (e.g., Toluene, Heptane): These solvents are less likely to be effective but are important for defining the compound's lipophilic character.

-

Aqueous Buffers (pH range 2-10): The solubility of carboxylic acids is highly pH-dependent. At pH values above the pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate form.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[3]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Filter the aliquot through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

Data Presentation: Predicted Solubility Profile

While experimental data is pending, a qualitative prediction of solubility based on structural analogs is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Dipole-dipole interactions. |

| Non-Polar | Toluene, Heptane | Low | Mismatch in polarity. |

| Aqueous Buffers | pH 2, 7.4, 10 | pH-dependent | Low at acidic pH, increasing significantly at neutral and basic pH due to deprotonation of the carboxylic acid. |

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies are employed to accelerate this process, helping to identify potential degradation products and pathways.[5]

Logical Framework for Stability-Indicating Method Development

A stability-indicating analytical method is essential to separate the intact parent drug from its degradation products, allowing for accurate quantification of the drug's stability.[6] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies should be designed to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so extensive as to generate secondary or tertiary degradants.[7]

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid. The mixture can be heated (e.g., 60-80 °C) to accelerate degradation.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M sodium hydroxide at room temperature or with gentle heating. Carboxylic acids are generally stable to base hydrolysis, but other functional groups could be susceptible.

-

Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a specified period.

-

Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, a control sample (without the stressor) should be analyzed in parallel. Samples should be withdrawn at various time points and analyzed by the developed stability-indicating HPLC method.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, potential degradation pathways can be hypothesized based on the chemical structure and known degradation mechanisms of similar compounds.

Caption: Hypothesized degradation pathways for this compound.

Discussion of Potential Degradation Pathways:

-

Decarboxylation: Phenylacetic acids can be susceptible to decarboxylation under thermal or photolytic stress, leading to the formation of 1-methoxy-4-(phenylmethyl)benzene.

-

Oxidation: The aromatic rings and the benzylic carbon are potential sites for oxidation, which could lead to the formation of hydroxylated or ketonic derivatives.

-

Photodegradation: Exposure to light could initiate radical-based reactions, leading to a variety of degradation products.

Part 3: Comprehensive Analytical Methodology

A validated, stability-indicating HPLC method is the cornerstone of any solubility and stability study.

Protocol: Stability-Indicating HPLC Method

Chromatographic Conditions (A Suggested Starting Point):

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier. |

| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B | A gradient elution is necessary to separate the parent compound from potential degradation products with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 230 nm | The aromatic rings should provide strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation:

The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While direct experimental data for this compound is limited, the application of the well-established methodologies presented here will enable researchers to generate the critical data necessary for informed decision-making in the drug development process. The protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method are designed to be robust and scientifically sound. By following this guide, researchers can build a comprehensive physicochemical profile of this compound, thereby accelerating its journey from a promising intermediate to a potential therapeutic agent.

References

-

Wikipedia. Diphenolic acid. [Link]

-

Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

PubChem. 2-(4-Methoxyphenoxy)-2-phenylacetic acid. [Link]

-

National Center for Biotechnology Information. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. National Library of Medicine. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (2019). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

- Google Patents.

-

ResearchGate. (2018). Time courses of the degradation reaction of (2R)-5 ( ) and (2S)-5 (•)... [Link]

-

National Center for Biotechnology Information. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. National Library of Medicine. [Link]

-

World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

MDPI. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]

-

ResearchGate. (2018). (PDF) Studies on the solubility of phenolic compounds. [Link]

Sources

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-2-phenylacetic acid: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-2-phenylacetic acid, a versatile aromatic carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, outlines key synthetic methodologies, and explores its significant applications, particularly within the pharmaceutical industry.

Introduction

This compound is a notable organic compound characterized by a phenyl group and a 4-methoxyphenyl group attached to the alpha-carbon of an acetic acid moiety. The presence of the methoxy group on one of the phenyl rings significantly influences the molecule's electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis.[1] Its structural features have rendered it a key building block in the development of various therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1] This guide will provide a detailed exploration of this compound, from its scientific origins to its modern-day applications.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic organic chemistry in the late 19th and early 20th centuries. During this era, chemists were actively exploring new methods for the synthesis of aromatic compounds and their derivatives, driven by the burgeoning pharmaceutical and dye industries.

The foundational chemistry for the synthesis of phenylacetic acid and its derivatives was established during this period. For instance, the hydrolysis of benzyl cyanide to phenylacetic acid was a known method. The exploration of reactions involving substituted aromatic compounds was a logical progression. It is highly probable that this compound was first synthesized as part of systematic studies into the preparation and properties of diarylacetic acids, a class of compounds that was of growing interest for their potential biological activities.

The historical synthesis of related compounds, such as phenylacetic acid itself, is documented in German chemical literature from the late 19th century. For example, Berichte der deutschen chemischen Gesellschaft published articles on the history and synthesis of phenylacetic acid in the 1870s. While a specific reference to the title compound's first synthesis is elusive, its conceptualization and initial preparation would have followed the established principles of organic synthesis of that time, likely involving the reaction of a mandelic acid derivative or a related precursor.

Chemical Synthesis and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Core Synthetic Strategies

Modern synthetic approaches to this compound and its derivatives often employ well-established organic reactions. Below is a comparative overview of common synthetic routes.

| Synthetic Route | Key Reactants | Reagents and Conditions | Advantages | Disadvantages |

| From 4-Methoxyphenylacetonitrile | 4-Methoxyphenylacetonitrile, Phenyl Grignard or Phenyl Lithium | 1. Phenyl Grignard/Lithium in an ether solvent. 2. Acidic workup. | Direct formation of the carbon skeleton. | Grignard/Lithium reagents are sensitive to moisture and air. |

| Oxidation of the Corresponding Alcohol | 2-(4-Methoxyphenyl)-2-phenylethanol | Oxidizing agents like KMnO₄, CrO₃, or modern reagents like PCC, PDC. | Generally high-yielding and reliable. | Use of heavy metal oxidants can be environmentally hazardous. |

| Hydrolysis of the Corresponding Ester | Methyl or Ethyl 2-(4-Methoxyphenyl)-2-phenylacetate | Acidic or basic hydrolysis (e.g., HCl or NaOH in aqueous alcohol). | Simple and high-yielding final step. | Requires prior synthesis of the ester precursor. |

Detailed Experimental Protocol: A Representative Synthesis

The following protocol details a common laboratory-scale synthesis of this compound starting from 4-methoxybenzaldehyde and benzyl cyanide, proceeding through a Perkin-like condensation followed by hydrolysis and decarboxylation.

Step 1: Condensation of 4-Methoxybenzaldehyde and Benzyl Cyanide

-

To a stirred solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a round-bottom flask, add equimolar amounts of 4-methoxybenzaldehyde and benzyl cyanide.

-

Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated α-phenyl-4-methoxycinnamonitrile is then filtered, washed with water, and dried.

Step 2: Hydrolysis to this compound

-

The dried α-phenyl-4-methoxycinnamonitrile is suspended in a mixture of concentrated sulfuric acid and water.

-

The mixture is heated under reflux for 8-12 hours, which results in the hydrolysis of both the nitrile and the ester (if formed as a byproduct) and subsequent decarboxylation.

-

Upon cooling, the crude this compound precipitates out.

-

The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol-water.

This synthetic workflow is illustrated in the diagram below:

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural framework is a common feature in molecules designed to interact with biological targets.

Anti-inflammatory and Analgesic Agents

The diarylacetic acid motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The specific stereochemistry of these compounds is often critical for their pharmacological activity. The synthesis of chiral derivatives of this compound is therefore an important area of research for the development of more potent and selective anti-inflammatory agents with reduced side effects.

Other Therapeutic Areas

Beyond its use in developing anti-inflammatory drugs, derivatives of this compound have been explored for a range of other therapeutic applications. The versatility of the carboxylic acid group allows for its conversion into esters, amides, and other functional groups, leading to a diverse library of compounds for screening against various biological targets.

The logical progression from a lead compound like this compound to a potential drug candidate is outlined in the following diagram:

Conclusion

This compound, while perhaps not a household name, represents a significant molecule within the field of synthetic organic and medicinal chemistry. Its history is intertwined with the foundational advancements in the synthesis of aromatic compounds. Today, it continues to be a valuable tool for researchers and drug development professionals, offering a versatile scaffold for the creation of novel therapeutic agents. The ongoing exploration of its derivatives ensures that this compound will remain a relevant and important compound in the scientific landscape for years to come.

References

-

Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. Journal of Forensic Sciences. [Link]

-

PubChem. 2-Hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid. [Link]

Sources

Methodological & Application

Synthesis of 2-(4-Methoxyphenyl)-2-phenylacetic Acid: A Detailed Protocol for Researchers

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-methoxyphenyl)-2-phenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route commences with the phase-transfer catalyzed C-alkylation of 4-methoxyphenylacetonitrile with bromobenzene to yield the diarylacetonitrile intermediate. Subsequent acidic hydrolysis of the nitrile functionality affords the target carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization of the final product.

Introduction

Diarylacetic acid derivatives are a prominent structural motif in a multitude of biologically active compounds and functional materials. Among these, this compound serves as a key precursor for the synthesis of various pharmaceuticals and is investigated for its own potential biological activities. The presence of both a phenyl and a methoxyphenyl group on the α-carbon imparts unique electronic and steric properties, making it an attractive scaffold for further chemical modifications.

This document outlines a reliable and scalable two-step synthesis of this compound. The initial carbon-carbon bond formation is achieved through a phase-transfer catalyzed (PTC) reaction, a powerful technique that facilitates the reaction between reactants in immiscible phases, often leading to higher yields and milder reaction conditions compared to traditional methods. The subsequent hydrolysis of the nitrile intermediate to the carboxylic acid is a well-established transformation, and this protocol details an effective acid-catalyzed procedure.

Experimental Workflow Diagram

Caption: Figure 1: Overall synthetic workflow.

Step 1: Synthesis of 2-(4-Methoxyphenyl)-2-phenylacetonitrile via Phase-Transfer Catalysis

Theoretical Background

The α-protons of phenylacetonitriles are acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile in a substitution reaction with an aryl halide. Phase-transfer catalysis is employed to facilitate the reaction between the aqueous sodium hydroxide and the organic-soluble reactants.[1] The quaternary ammonium salt, tetrabutylammonium bromide (TBAB), transports the hydroxide ion into the organic phase to deprotonate the 4-methoxyphenylacetonitrile. The resulting carbanion then reacts with bromobenzene.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methoxyphenylacetonitrile | 147.17 | 7.36 g | 50 |

| Bromobenzene | 157.01 | 9.42 g (6.3 mL) | 60 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.61 g | 5 |

| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 250 |

| Toluene | 92.14 | 100 mL | - |

| Deionized Water | 18.02 | 50 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Experimental Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 4-methoxyphenylacetonitrile (7.36 g, 50 mmol), bromobenzene (9.42 g, 60 mmol), tetrabutylammonium bromide (1.61 g, 5 mmol), and toluene (100 mL).

-

Addition of Base: In a separate beaker, dissolve sodium hydroxide (10.0 g, 250 mmol) in deionized water (50 mL). Carefully add the aqueous NaOH solution to the reaction flask with vigorous stirring.

-

Reaction: Heat the biphasic mixture to 60°C and maintain vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 2-(4-methoxyphenyl)-2-phenylacetonitrile.

Safety Precautions

-

Cyanide Handling: 4-Methoxyphenylacetonitrile is a cyanide-containing compound and is toxic. Handle with extreme care in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[2] All cyanide-containing waste must be quenched with an alkaline bleach solution before disposal.[4]

-

Sodium Hydroxide: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Toluene and Diethyl Ether: These solvents are flammable. Work in a fume hood away from ignition sources.

Step 2: Acid-Catalyzed Hydrolysis of 2-(4-Methoxyphenyl)-2-phenylacetonitrile

Theoretical Background

The hydrolysis of nitriles to carboxylic acids is a classic transformation in organic synthesis. Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom towards nucleophilic attack by water.[5] A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and ammonium salt.[6]

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity |

| 2-(4-Methoxyphenyl)-2-phenylacetonitrile | 221.28 | 5.53 g (25 mmol) |

| Sulfuric Acid (H₂SO₄), concentrated (98%) | 98.08 | 25 mL |

| Glacial Acetic Acid | 60.05 | 50 mL |

| Deionized Water | 18.02 | As needed |

| Diethyl Ether | 74.12 | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(4-methoxyphenyl)-2-phenylacetonitrile (5.53 g, 25 mmol) in glacial acetic acid (50 mL).

-

Addition of Acid: Carefully and slowly add concentrated sulfuric acid (25 mL) to the stirred solution. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approximately 200 g) in a large beaker with stirring. A precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic extracts and wash them with water (2 x 50 mL).

-

Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases to neutralize any remaining acid. The product will be in the organic layer.

-

Final Wash and Drying: Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentration and Purification: Remove the solvent under reduced pressure. The crude this compound can be recrystallized from a suitable solvent system (e.g., toluene/hexane) to yield a pure solid product.

Safety Precautions

-

Strong Acids: Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Handle them with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Always add acid to water, not the other way around, when preparing dilutions.

-

Exothermic Reaction: The addition of concentrated sulfuric acid to the acetic acid solution can be exothermic. Add the acid slowly and with cooling if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band for the carboxylic acid O-H stretch (around 3000 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1700 cm⁻¹).

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of this compound. The two-step procedure, involving a phase-transfer catalyzed C-arylation followed by acidic hydrolysis, is an efficient method for obtaining this valuable diarylacetic acid derivative. The detailed experimental procedures, safety guidelines, and characterization data presented herein are intended to enable researchers to successfully synthesize and utilize this compound in their scientific endeavors.

References

-

Quora. (2025). What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid?. Retrieved from [Link]

-

United Chemical. (2025). Crucial Safety Measures When Working with Sodium Cyanide. Retrieved from [Link]

-

University of Illinois. (2014). Cyanides | Division of Research Safety. Retrieved from [Link]

- University of Minnesota. (n.d.). Safety Module: Cyanides. Retrieved from a PDF document from the University of Minnesota's Chemistry department.

- Ultrasound Methodology for the Synthesis of 2-(4-nitrophenyl)-phenylacetonitrile with Phase-Transfer Catalysis Condition. (n.d.).

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

PubChem. 4-Methoxyphenylacetic Acid. Retrieved from [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

-

PrepChem.com. Preparation of 4-methoxyphenylacetonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. Hydrolysis Reactions. Retrieved from [Link]

-

MDPI. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1436. Retrieved from [Link]

- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.

-

PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

PubChem. Methoxyphenylacetic acid. Retrieved from [Link]

- ResearchGate. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria.

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Khan Academy. Acid-catalyzed ester hydrolysis. Retrieved from [Link]

-

Chemguide. mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Slideshare. acid base catalysed Ester hydrolysis. Retrieved from [Link]

Sources

How to purify 2-(4-Methoxyphenyl)-2-phenylacetic acid using column chromatography.

Application Note & Protocol

Topic: High-Purity Isolation of 2-(4-Methoxyphenyl)-2-phenylacetic Acid via Optimized Acid-Modified Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable carboxylic acid intermediate in organic synthesis and pharmaceutical research.[1] Achieving high purity of this compound is critical for subsequent reactions and biological assays. Standard silica gel chromatography often yields poor separation for carboxylic acids due to undesirable interactions with the stationary phase, leading to peak tailing and low recovery. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using normal-phase column chromatography with an acid-modified mobile phase. We will elucidate the scientific principles behind the methodology, offer a step-by-step guide from mobile phase optimization to product isolation, and include a comprehensive troubleshooting guide.

Introduction: The Challenge of Purifying Carboxylic Acids

The purification of carboxylic acids on silica gel presents a common yet significant challenge in synthetic chemistry. The silica surface is rich in silanol groups (Si-OH), which are weakly acidic. The carboxylic acid analyte can deprotonate and bind ionically to the silica surface, or engage in strong hydrogen bonding. This leads to several undesirable outcomes:

-

Peak Tailing (Smearing): A portion of the analyte moves slowly and unevenly down the column, resulting in broad, streaky bands instead of sharp, well-defined ones.[2]

-

Irreversible Adsorption: In some cases, the analyte binds so strongly that it fails to elute from the column, leading to significant loss of material.

-

Inconsistent Elution: The equilibrium between the protonated and deprotonated forms of the acid can vary, causing unpredictable behavior on the column.[3]

To counteract these effects, a common and highly effective strategy is to acidify the mobile phase.[3] By adding a small amount of a volatile acid, such as acetic acid or formic acid, the equilibrium is shifted to favor the protonated, neutral form of the carboxylic acid analyte (Le Châtelier's principle). This neutral form is less polar and interacts less strongly with the silica gel, allowing for smooth elution and significantly improved peak shape.[2][3]

This protocol will apply this principle to develop a robust method for purifying this compound.